4-Oxo-4-(thiophen-3-yl)butanoic acid
Overview
Description
4-Oxo-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanoic acid backbone with a ketone functional group at the fourth position .
Preparation Methods
The synthesis of 4-Oxo-4-(thiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of thiophene-3-carboxylic acid with a suitable reagent to introduce the butanoic acid moiety . The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Oxo-4-(thiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .
Scientific Research Applications
4-Oxo-4-(thiophen-3-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with biological targets . In the industry, it can be used as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Oxo-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways . For example, it may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
4-Oxo-4-(thiophen-3-yl)butanoic acid can be compared with other similar compounds, such as 4-oxo-4-(pyridin-3-yl)butanoic acid and 4-oxo-4-(2-thienyl)butanoic acid . These compounds share a similar butanoic acid backbone with different substituents at the fourth position, leading to variations in their chemical properties and reactivity . The presence of the thiophene ring in this compound makes it unique and may confer specific advantages in certain applications .
Properties
IUPAC Name |
4-oxo-4-thiophen-3-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGPMJKHIYTKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311325 | |
Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-23-5 | |
Record name | NSC241158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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